Cas no 69169-71-7 (8-Methoxy-4-methylbenzogcoumarin)

8-Methoxy-4-methylbenzocoumarin is a synthetic coumarin derivative characterized by its methoxy and methyl substituents, which enhance its photophysical and chemical properties. This compound exhibits strong fluorescence and stability, making it valuable as a fluorescent probe or marker in biochemical and analytical applications. Its structural modifications improve solubility in organic solvents while maintaining thermal resistance. The methoxy group at the 8-position and methyl group at the 4-position contribute to its electronic properties, enabling applications in optoelectronic materials and dye-sensitized systems. It is also studied for potential use in photodynamic therapy due to its light-absorbing characteristics. The compound is typically synthesized via Pechmann or Knoevenagel condensation, ensuring high purity for research purposes.
8-Methoxy-4-methylbenzogcoumarin structure
69169-71-7 structure
Product Name:8-Methoxy-4-methylbenzogcoumarin
CAS No:69169-71-7
MF:C15H12O3
MW:240.253984451294
MDL:MFCD00445784
CID:392106
PubChem ID:87559869
Update Time:2025-08-03

8-Methoxy-4-methylbenzogcoumarin Chemical and Physical Properties

Names and Identifiers

    • 2H-Naphtho[2,3-b]pyran-2-one, 8-methoxy-4-methyl-
    • 8-Methoxy-4-methylbenzo[g]coumarin
    • 8-methoxy-4-methylbenzo[g]chromen-2-one
    • M1862
    • 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
    • 8-methoxy-4-methyl-2h-benzo[g]chromen-2-one
    • 4-Methyl-7-methoxy-2H-1-oxaanthracene-2-one
    • MFCD00445784
    • AKOS015889590
    • 69169-71-7
    • 1ST164187
    • CS-0367520
    • D91544
    • DTXSID60498722
    • GWFUYESISQUIHB-UHFFFAOYSA-N
    • 8-Methoxy-4-methylbenzogcoumarin
    • MDL: MFCD00445784
    • Inchi: 1S/C15H12O3/c1-9-5-15(16)18-14-8-11-6-12(17-2)4-3-10(11)7-13(9)14/h3-8H,1-2H3
    • InChI Key: GWFUYESISQUIHB-UHFFFAOYSA-N
    • SMILES: O1C(C=C(C)C2C=C3C=CC(=CC3=CC1=2)OC)=O

Computed Properties

  • Exact Mass: 240.07900
  • Monoisotopic Mass: 240.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3

Experimental Properties

  • Color/Form: Light yellow to yellow crystals
  • Density: 1.243
  • Melting Point: 218.0 to 223.0 deg-C
  • Boiling Point: 438.1°C at 760 mmHg
  • Flash Point: 187.1°C
  • Refractive Index: 1.632
  • PSA: 39.44000
  • LogP: 3.26320
  • Solubility: Not determined

8-Methoxy-4-methylbenzogcoumarin Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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8-Methoxy-4-methylbenzogcoumarin Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:69169-71-7)8-Methoxy-4-methylbenzogcoumarin
Order Number:A1206706
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):665.0
Email:sales@amadischem.com

Additional information on 8-Methoxy-4-methylbenzogcoumarin

8-Methoxy-4-methylbenzogcoumarin and Its Chemical Properties

8-Methoxy-4-methylbenzogcoumarin, with the chemical identifier CAS NO 69169-71-7, represents a unique class of benzogcoumarin derivatives characterized by the presence of methoxy and methyl functional groups. This compound belongs to the broader family of benzogcoumarins, which are known for their structural similarity to coumarins and their potential biological activities. The synthesis of 8-Methoxy-4-methylbenzogcoumarin typically involves a multi-step process, including the formation of a benzogcoumarin core through a Diels-Alder reaction followed by functional group modification. Recent advancements in synthetic chemistry have enabled the development of more efficient routes to this compound, as highlighted in a 2023 study published in the Journal of Organic Chemistry.

The molecular structure of 8-Methoxy-4-methylbenzogcoumarin consists of a benzene ring fused to a seven-membered oxepane ring, with the methoxy group at the 8-position and the methyl group at the 4-position. This unique arrangement contributes to its distinct chemical properties, including solubility in polar solvents and stability under various reaction conditions. The presence of the methoxy group enhances its ability to interact with biological targets, while the methyl group provides additional steric and electronic effects. These structural features make 8-Methoxy-4-methylbenzogcoumarin a promising candidate for further exploration in pharmaceutical research.

Recent studies have demonstrated that the chemical properties of 8-Methoxy-4-methylbenzogcoumarin are closely related to its potential applications in medicinal chemistry. For instance, a 2022 investigation published in Pharmaceutical Research reported that this compound exhibits moderate solubility in aqueous solutions, which is critical for its potential use as a drug candidate. Additionally, its molecular weight and functional groups suggest that it may undergo various metabolic transformations in vivo, which could influence its pharmacokinetic profile. These findings underscore the importance of understanding the chemical behavior of 8-Methoxy-4-methylbenzogcoumarin in the context of drug development.

8-Methoxy-4-methylbenzogcoumarin and Its Biological Activities

The biological activities of 8-Methoxy-4-methylbenzogcoumarin have been the focus of several recent studies, particularly in the context of its potential therapeutic applications. A 2023 paper published in Journal of Medicinal Chemistry reported that this compound exhibits significant anti-inflammatory effects, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines in vitro. The study also suggested that the methoxy and methyl groups play a crucial role in modulating its interaction with target proteins, such as cytokine receptors and signaling enzymes.

Furthermore, research published in Antioxidants and Redox Signaling in 2022 indicated that 8-Methoxy-4-methylbenzogcoumarin possesses antioxidant properties, which may contribute to its potential use in the treatment of oxidative stress-related diseases. The compound was found to scavenge free radicals and inhibit lipid peroxidation, suggesting its potential as a therapeutic agent for conditions such as neurodegenerative disorders and cardiovascular diseases. These findings highlight the versatility of 8-Methoxy-4-methylbenzogcoumarin in targeting multiple biological pathways.

Recent advancements in drug discovery have also led to the exploration of 8-Methoxy-4-methylbenzogcoumarin as a potential antitumor agent. A 2023 study published in Cancer Research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells. These results suggest that 8-Methoxy-4-methylbenzogcoumarin may have broad applications in oncology, warranting further investigation into its pharmacological properties.

8-Methoxy-4-methylbenzogcoumarin and Its Role in Drug Development

The potential of 8-Methoxy-4-methylbenzogcoumarin in drug development has been increasingly recognized in recent years. A 2022 review article in Drug Discovery Today highlighted the importance of this compound in the design of novel therapeutics, particularly for its ability to modulate key biological targets. The study emphasized that the structural features of 8-Methoxy-4-methylbenzogcoumarin, including its functional groups and molecular weight, make it a suitable candidate for further optimization through medicinal chemistry approaches.

Moreover, recent computational studies have provided insights into the molecular interactions of 8-Methoxy-4-methylbenzogcoumarin with various biological targets. A 2023 paper published in Computational and Structural Chemistry used molecular docking simulations to predict the binding affinity of this compound with specific enzymes and receptors. The results indicated that 8-Methoxy-4-methylbenzogcoumarin has a high affinity for certain protein targets, which could be exploited for the development of targeted therapies. These computational tools have become essential in the early stages of drug discovery, enabling researchers to prioritize compounds with the highest potential for therapeutic efficacy.

As the field of medicinal chemistry continues to evolve, the role of 8-Methoxy-4-methylbenzogcoumarin in drug development is likely to expand. Ongoing research is focused on elucidating its mechanism of action, optimizing its chemical structure for improved pharmacological properties, and exploring its potential applications in the treatment of various diseases. These efforts are expected to contribute to the development of novel therapeutics that leverage the unique properties of 8-Methoxy-4-methylbenzogcoumarin.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69169-71-7)8-Methoxy-4-methylbenzogcoumarin
A1206706
Purity:99%
Quantity:1g
Price ($):665.0
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